molecular formula C17H12ClN3O5 B10879796 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B10879796
M. Wt: 373.7 g/mol
InChI Key: SAKAXNMMCWMAEB-IZZDOVSWSA-N
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Description

3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a chloro-methoxyphenyl group, and a hydroxy-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE: shares similarities with other compounds that have cyano, chloro, methoxy, and nitro groups.

    2-HYDROXY-4-METHOXYBENZOPHENONE: A compound with similar functional groups but different structural arrangement.

    4-NITROPHENOL: Contains a nitro group and a phenol group, similar to the hydroxy-nitrophenyl part of the target compound.

Uniqueness

The uniqueness of 3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12ClN3O5

Molecular Weight

373.7 g/mol

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H12ClN3O5/c1-26-16-5-2-10(7-13(16)18)6-11(9-19)17(23)20-14-4-3-12(21(24)25)8-15(14)22/h2-8,22H,1H3,(H,20,23)/b11-6+

InChI Key

SAKAXNMMCWMAEB-IZZDOVSWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

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